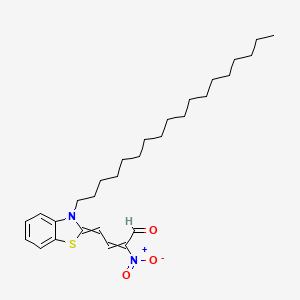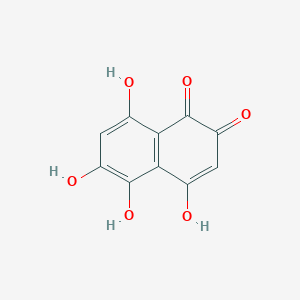
Acetic acid;10-phenylanthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;10-phenylanthracen-9-ol is a compound that combines the properties of acetic acid and 10-phenylanthracen-9-ol Acetic acid is a simple carboxylic acid with a wide range of applications, while 10-phenylanthracen-9-ol is a derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-phenylanthracen-9-ol typically involves the reaction of 10-phenylanthracen-9-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;10-phenylanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, bromine, and sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Acetic acid;10-phenylanthracen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of acetic acid;10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various cellular processes. Its aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription. Additionally, its ability to undergo redox reactions can generate reactive oxygen species, leading to oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A similar compound with two phenyl groups attached to the anthracene core.
10-Phenylanthracene-9-boronic acid: A boronic acid derivative with similar structural features.
9,10-Dimethylanthracene: A methyl-substituted anthracene with different electronic properties
Uniqueness
Acetic acid;10-phenylanthracen-9-ol is unique due to the presence of both acetic acid and 10-phenylanthracen-9-ol moieties. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Properties
CAS No. |
17803-81-5 |
|---|---|
Molecular Formula |
C22H18O3 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
acetic acid;10-phenylanthracen-9-ol |
InChI |
InChI=1S/C20H14O.C2H4O2/c21-20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)20;1-2(3)4/h1-13,21H;1H3,(H,3,4) |
InChI Key |
PTJIIBWIEPKWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


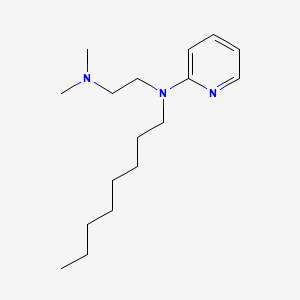
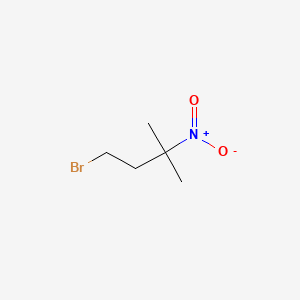
![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)

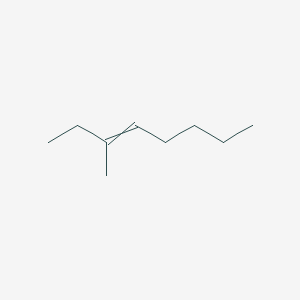


![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)

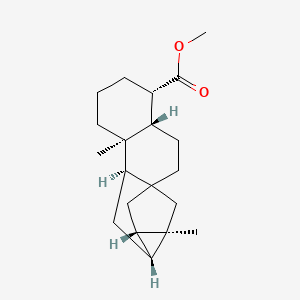

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
